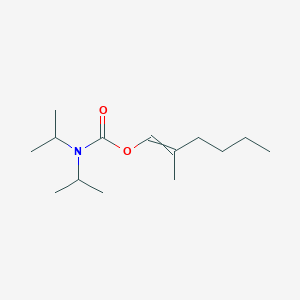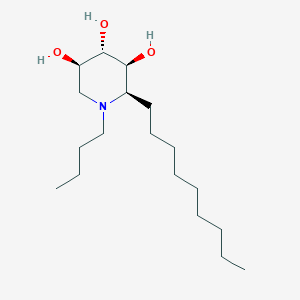
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the stereoselective reduction of a suitable precursor, followed by functional group modifications to introduce the butyl and nonyl side chains. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic hydrogenation can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to modify its functional groups.
Substitution: The piperidine ring allows for nucleophilic substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the piperidine ring.
Applications De Recherche Scientifique
(2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3S,4S,5R)-2,3,4,5,6-Pentahydroxyhexanal: A similar compound with multiple hydroxyl groups, known for its role in the shikimate pathway.
(2R,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(2-hydroxycyclohexyl)oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate: Another compound with similar stereochemistry and functional groups.
Uniqueness
What sets (2R,3S,4S,5R)-1-Butyl-2-nonylpiperidine-3,4,5-triol apart is its specific combination of butyl and nonyl side chains attached to the piperidine ring, which imparts unique chemical and biological properties. This distinct structure allows for specific interactions with molecular targets, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
917222-44-7 |
|---|---|
Formule moléculaire |
C18H37NO3 |
Poids moléculaire |
315.5 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-1-butyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C18H37NO3/c1-3-5-7-8-9-10-11-12-15-17(21)18(22)16(20)14-19(15)13-6-4-2/h15-18,20-22H,3-14H2,1-2H3/t15-,16-,17+,18+/m1/s1 |
Clé InChI |
HUHPJDCEXFXZRW-BDXSIMOUSA-N |
SMILES isomérique |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CCCC)O)O)O |
SMILES canonique |
CCCCCCCCCC1C(C(C(CN1CCCC)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


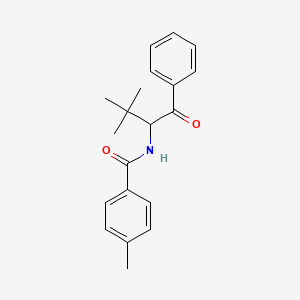
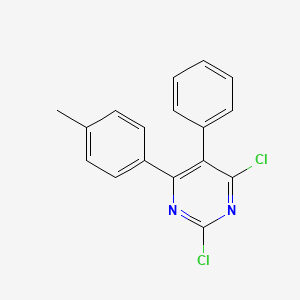

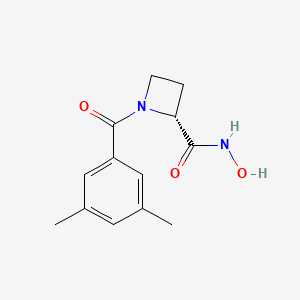
![{4-[(4-Azidophenyl)ethynyl]phenyl}methanethiol](/img/structure/B12604669.png)
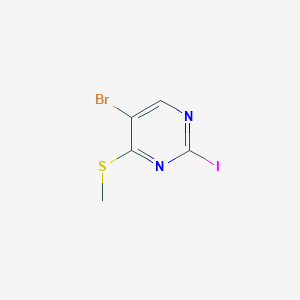
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
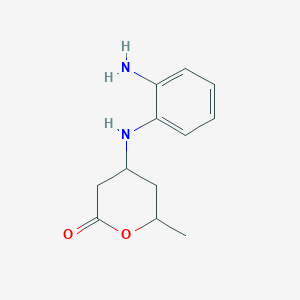
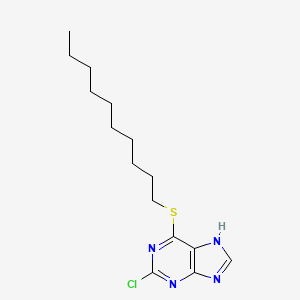
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
